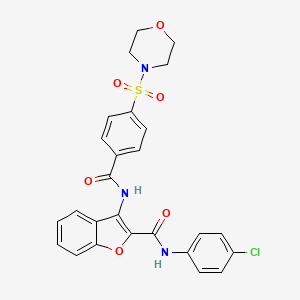

N-(4-chlorophenyl)-3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chlorophenyl)-3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxamide, also known as MNSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNSB is a benzofuran derivative that has been synthesized through a multi-step process, and its unique structure has made it a promising candidate for research in drug discovery, cancer treatment, and other biomedical applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Screening : In a study by Cremlyn, Ellis, and Pinney (1989), N-Benzyl p-chloro- and 2,4-dichloro-benzamide reacted with chlorosulfonic acid to produce corresponding p-sulfonyl chlorides. These were further processed into derivatives with preliminary biological screening against fungi, insects, and weeds (Cremlyn, Ellis, & Pinney, 1989).

Antitumor Activity : Ji et al. (2018) synthesized a compound similar in structure and demonstrated its inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines, indicating potential antitumor activity (Ji et al., 2018).

Antiobesity Activity and Molecular Modeling : A study by Srivastava et al. (2007) on analogues of diaryl dihydropyrazole-3-carboxamides, which share structural similarities, showed significant body weight reduction in vivo, attributed to CB1 antagonistic activity. This study also included molecular modeling in the homology model (Srivastava et al., 2007).

Synthesis and Characterization of Soluble Polymides : Research by Imai, Maldar, and Kakimoto (1984) focused on the synthesis of novel polyimides from diamines and aromatic tetracarboxylic dianhydrides. This process involved ring-opening polyaddition and cyclodehydration, resulting in polymers with high thermal stability and solubility in various organic solvents (Imai, Maldar, & Kakimoto, 1984).

Synthesis of Novel Benzodifuranyl Compounds : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel derivatives of benzodifuranyl for potential use as anti-inflammatory and analgesic agents. These compounds exhibited significant COX-2 inhibitory activity and showed promising results in comparison to standard drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O6S/c27-18-7-9-19(10-8-18)28-26(32)24-23(21-3-1-2-4-22(21)36-24)29-25(31)17-5-11-20(12-6-17)37(33,34)30-13-15-35-16-14-30/h1-12H,13-16H2,(H,28,32)(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNNIZQVWLWPOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762043.png)

![1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine](/img/structure/B2762046.png)

![3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2762048.png)

![3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid](/img/structure/B2762049.png)

![4-[(2-Fluorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2762053.png)

![Synthesis of 4-[[2-(5-chloro-2-fluoro-phenyl)-5-isopropyl-4-pyridyl]amino]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]pyridine-3-carboxamide](/img/structure/B2762056.png)

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2762059.png)